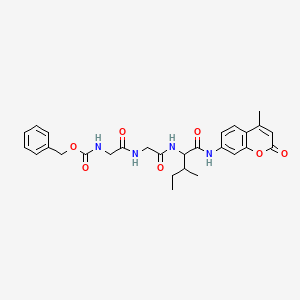

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin

Beschreibung

Introduction to 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin

Historical Development and Discovery

The compound emerged in the late 20th century as part of efforts to develop sensitive tools for protease characterization. Early work on fluorogenic substrates identified AMC as an ideal reporter due to its high quantum yield and distinct excitation/emission profiles (360–380 nm excitation, 440–460 nm emission). The integration of the Z-Gly-Gly-Leu tripeptide sequence, which mimics natural protease recognition sites, allowed selective targeting of chymotrypsin-like activities in eukaryotic proteasomes and bacterial Clp proteases. By the early 2000s, its utility was demonstrated in studies of Mycobacterium tuberculosis ClpP1P2 complexes, where it revealed hetero-oligomeric activation mechanisms.

Nomenclature and Alternative Designations

Common Abbreviations

The compound is universally abbreviated as Z-GGL-AMC or Z-Gly-Gly-Leu-AMC , reflecting its structure:

- Z : Benzyloxycarbonyl (N-terminal protecting group)

- GGL : Glycyl-glycyl-leucyl tripeptide

- AMC : 7-Amino-4-methylcoumarin.

Classification in Chemical Databases

Z-GGL-AMC is cataloged across major biochemical databases:

| Database | Identifier | Classification |

|---|---|---|

| PubChem | CID 126918 | Synthetic peptide |

| CAS Registry | 97792-39-7 | Fluorogenic substrate |

| HMDB | HMDB0247230* | Coumarin derivative |

Significance in Biochemical Research

Z-GGL-AMC’s primary application lies in quantifying protease activity. For example:

- Proteasome Studies : The 20S proteasome’s chymotrypsin-like activity hydrolyzes the Leu-AMC bond, releasing free AMC for fluorescence detection.

- Bacterial Proteases : Clostridium difficile ClpP homologs exhibit reduced activity against Z-GGL-AMC compared to M. tuberculosis isoforms, highlighting evolutionary functional divergence.

- Subtilisin Assays : Sensitive detection of subtilisins BPN' and Carlsberg underscores its versatility.

A comparative analysis of substrate specificity in M. tuberculosis ClpP1P2 illustrates its preference for hydrophobic residues:

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| Z-Gly-Gly-Leu-AMC | 100.0 |

| Suc-Leu-Leu-Val-Tyr-AMC | 0.8 |

| Ala-Ala-Phe-AMC | 87.0 |

Data adapted from studies on ClpP1P2 activation.

Eigenschaften

IUPAC Name |

benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913653 | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97792-39-7 | |

| Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves multiple steps. The process typically starts with the preparation of the coumarin core, which can be synthesized using methods such as the Pechmann condensation or Knoevenagel condensation . The subsequent steps involve the coupling of the coumarin core with the peptide sequence (benzyloxycarbonylglycyl-glycyl-leucyl) through peptide bond formation reactions. Common reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can efficiently couple the peptide sequence to the coumarin core. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of the fluorescent coumarin moiety.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the coumarin core, affecting its fluorescence properties.

Common Reagents and Conditions

Proteases: Enzymes like chymotrypsin are commonly used to cleave the peptide bonds in this compound.

Oxidizing Agents: Reagents such as hydrogen peroxide can oxidize the coumarin core.

Reducing Agents: Sodium borohydride can be used to reduce the coumarin core.

Major Products Formed

The major product formed from the enzymatic cleavage of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is the fluorescent 4-methylcoumarin moiety .

Wissenschaftliche Forschungsanwendungen

Substrate for Proteases

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is primarily used as a substrate for various proteases, including caspases and plasmin. These enzymes play crucial roles in cellular processes such as apoptosis and blood coagulation.

- Caspase Substrate : The compound is utilized to study caspase activity, which is essential for understanding programmed cell death. It serves as a fluorogenic substrate, allowing researchers to monitor caspase activity through fluorescence measurements .

- Plasmin Substrate : It is also employed in assays to evaluate plasminogen activation, contributing to research on fibrinolysis and related disorders .

Fluorescence Properties

The compound exhibits fluorescence properties that make it suitable for real-time monitoring of enzyme activity. The emission of light upon enzymatic cleavage provides quantitative data on enzyme kinetics and substrate specificity.

Antitumor Activity

Recent studies have explored the antitumor potential of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin and its derivatives. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

- Cytotoxicity : In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (H460). The IC50 values indicate moderate to high potency, suggesting its potential as an anticancer agent .

- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells, possibly through the activation of caspases. This mechanism is vital for developing targeted cancer therapies .

Comparative Antitumor Activity

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | MCF-7 | 20.2 |

| Other Coumarin Derivatives | K562 (Leukemia) | 9.3 |

| Coumarin Hybrid Compounds | HCT116 (Colon) | 0.6 |

Antitubercular Effects

Another significant application of this compound is its antitubercular activity against Mycobacterium tuberculosis.

Research Findings

- Minimum Inhibitory Concentration : Studies have shown that derivatives of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin exhibit low MIC values against both susceptible and multidrug-resistant strains of M. tuberculosis, indicating strong antibacterial properties .

- Synergistic Effects : The compound has been evaluated in combination with standard antitubercular drugs such as isoniazid and rifampicin, revealing enhanced efficacy when used together, which may lead to improved treatment regimens for tuberculosis .

Wirkmechanismus

The mechanism of action of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves its cleavage by proteases, particularly the chymotrypsin-like activity of the 20S proteasome. Upon cleavage, the compound releases the fluorescent 4-methylcoumarin moiety, which can be detected using fluorescence spectroscopy. This fluorescence emission allows researchers to quantify protease activity and study the molecular pathways involved in proteolysis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview of Analogues

The target compound belongs to a class of coumarin-based fluorogenic substrates. Two structurally related compounds are discussed below, with key differences in peptide sequences, molecular weights, and applications.

Table 1: Key Parameters of Compared Compounds

Functional Differences and Enzyme Specificity

(i) Target Compound vs. Compound

- Peptide Sequence: The substitution of Leu (target) with Arg () shifts enzyme specificity. The compound (Z-Gly-Gly-Arg-AMC·HCl) is tailored for trypsin-like proteases, which cleave after arginine residues . The target compound’s Leu residue makes it suitable for leucine aminopeptidases or cathepsin L.

- Solubility : The hydrochloride salt in enhances aqueous solubility compared to the free amine form of the target compound.

(ii) Target Compound vs. Compound

Biologische Aktivität

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, commonly referred to as Z-Gly-Gly-Leu-AMC, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a substrate for proteases. This article delves into its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C28H32N4O7

- Molecular Weight : 536.5763 g/mol

- CAS Number : 97792-39-7

The compound features a coumarin moiety, which is known for its fluorescent properties, making it useful in biochemical assays. The benzyloxycarbonyl (Z) group protects the amino group, enhancing stability and specificity towards proteolytic enzymes.

Protease Substrate

Z-Gly-Gly-Leu-AMC is primarily recognized as a substrate for various proteases, including the proteasome. Its structure allows it to be cleaved by enzymes that recognize the glycine-glycine-leucine sequence, releasing the fluorescent 4-methylcoumarin moiety. This property is exploited in assays to measure protease activity.

Table 1: Proteolytic Activity of Z-Gly-Gly-Leu-AMC

In Vivo Studies

Research has demonstrated that Z-Gly-Gly-Leu-AMC can be utilized in vivo to study proteolytic pathways in various biological systems. For instance, studies involving Plasmodium species have shown its effectiveness in assessing mitochondrial protease activity, which is crucial for understanding malaria pathogenesis .

Fluorescent Properties

The compound's ability to emit fluorescence upon cleavage makes it an excellent candidate for imaging studies in cellular biology. This characteristic enables researchers to visualize protease activity in real time within living cells.

Case Studies

-

Assessment of Proteasome Inhibition

A study investigated the effects of specific inhibitors on the proteasome using Z-Gly-Gly-Leu-AMC as a substrate. The results indicated that inhibition led to a significant decrease in fluorescence intensity, confirming the compound's utility in evaluating proteasome activity under different experimental conditions . -

Evaluation of Apoptotic Pathways

Another research effort utilized Z-Gly-Gly-Leu-AMC to monitor caspase activity during apoptosis. The findings suggested that caspases play a critical role in cellular degradation processes, with Z-Gly-Gly-Leu-AMC serving as an effective tool for measuring this activity .

Q & A

Basic Research Questions

Q. How is 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin synthesized and characterized for purity?

- Methodology:

- Synthesis: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The glycyl-glycyl-leucyl tripeptide sequence is coupled to 7-amino-4-methylcoumarin (AMC), followed by benzyloxycarbonyl (Z) group protection.

- Characterization: Purity is assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 365 nm. Thin-layer chromatography (TLC) on silica gel plates (e.g., chloroform/methanol/acetic acid 85:10:5) verifies reaction progress .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology:

- The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO or DMF at 10 mg/mL). For enzymatic assays, prepare a stock solution in DMSO and dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to avoid solvent interference (<1% DMSO final concentration) .

- Pre-test solubility using dynamic light scattering (DLS) to detect aggregation, which may affect fluorogenic signal reliability .

Q. Which enzyme assays utilize this compound as a substrate, and what is the standard protocol?

- Methodology:

- This compound is a fluorogenic substrate for leucine-specific proteases (e.g., cathepsin L or bacterial proteases). The assay measures AMC release (λex 380 nm, λem 460 nm) over time.

- Protocol:

Pre-incubate enzyme in assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 1 mM DTT for cathepsins).

Add substrate (final concentration: 10–50 µM).

Monitor fluorescence continuously for 30–60 minutes using a microplate reader .

Advanced Research Questions

Q. How can assay conditions be optimized to improve kinetic parameter accuracy for this substrate?

- Methodology:

- Substrate Titration: Perform Michaelis-Menten kinetics by varying substrate concentrations (0.5× to 5× Km). Use non-linear regression to calculate Km and kcat.

- Buffer Optimization: Test pH (4.0–8.0) and ionic strength (50–200 mM NaCl) to match physiological conditions. Include protease inhibitors (e.g., E-64 for cysteine proteases) to confirm specificity .

- Temperature Control: Use a thermostatted cuvette to maintain 37°C, as temperature fluctuations can alter enzyme activity .

Q. How to resolve discrepancies in kinetic data when using this substrate across different experimental setups?

- Methodology:

- Internal Controls: Include a reference enzyme (e.g., commercial trypsin with a known substrate) to calibrate instrumentation.

- Data Normalization: Express activity as relative fluorescence units (RFU)/min/µg protein. Account for inner-filter effects by diluting samples if fluorescence exceeds the detector’s linear range .

- Contradiction Analysis: Compare buffer compositions and substrate purity (e.g., HPLC traces) between studies. Impurities >1% can skew results .

Q. How can this substrate be integrated with orthogonal techniques (e.g., HPLC-MS) to validate enzymatic activity?

- Methodology:

- Post-Reaction Analysis: Terminate the assay with 1% trifluoroacetic acid (TFA), separate products via HPLC (C18 column, 0.1% TFA/acetonitrile gradient), and quantify AMC release using MS/MS in MRM mode .

- Cross-Validation: Compare fluorometric rates with LC-MS-derived rates to confirm assay linearity and specificity .

Q. What strategies ensure compound stability during long-term enzymatic or cellular assays?

- Methodology:

- Storage: Store lyophilized powder at -20°C in the dark. Prepare fresh DMSO stock solutions monthly to avoid oxidation.

- Light Protection: Use amber vials or wrap plates in foil to prevent photodegradation.

- Stability Testing: Incubate substrate in assay buffer at 37°C for 24 hours and analyze via HPLC to detect degradation products .

Q. How to design mutant enzyme studies to probe substrate specificity for the glycyl-glycyl-leucyl sequence?

- Methodology:

- Site-Directed Mutagenesis: Introduce mutations in the enzyme’s active site (e.g., S1 pocket residues). Compare activity against wild-type using kcat/Km ratios.

- Competition Assays: Co-incubate with non-fluorogenic peptides (e.g., Z-Gly-Gly-Leu-aldehyde) to assess inhibitory effects.

- Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the substrate and mutant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.